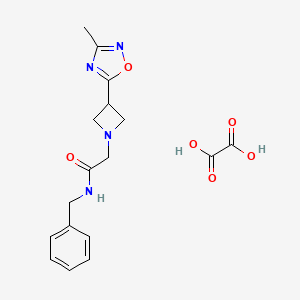

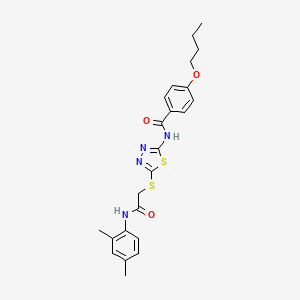

N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Functional Groups :

Synthesis Analysis

The synthetic route to N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate likely involves several steps. Researchers may employ strategies such as cyclization, condensation, and functional group transformations. Detailed synthetic methods can be found in relevant literature .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Characterization

A general synthetic route to oxime oxalate amides has been developed, which is applicable to the preparation of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units. This method has been shown to produce carbamoyl radicals derived from N-alk-3-enyl oxime oxalate amides, which undergo ring closure to afford pyrrolidin-2-ones and azetidin-2-ones, depending on the precursors used. The synthesis showcases the versatility of oxime oxalate amides in generating a variety of lactam structures, including β-lactams and azetidinones, through photolysis with a photosensitizer (Scanlan, Slawin, & Walton, 2004).

Antimicrobial Activities

Novel series of compounds have been synthesized to explore their antimicrobial activities. For instance, derivatives containing the 1,3,4-oxadiazole moiety have demonstrated significant in vitro antibacterial and antifungal activities. These compounds, including those incorporating the N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate structure, were tested against various Gram-positive and Gram-negative bacteria as well as fungi, showing promising results. The structure-activity relationships (SAR) highlighted the importance of the 1,3,4-oxadiazole and azetidinone moieties in contributing to the bioactivity of these compounds (Devi, Shahnaz, & Prasad, 2022).

Enzyme Inhibition and Molecular Docking

The 1,3,4-oxadiazole moiety, part of the this compound structure, has been associated with potential enzyme inhibition properties. Research involving molecular docking and BSA binding studies suggests that these compounds may interact with specific enzymes, indicating their potential in therapeutic applications. The studies involve synthesizing derivatives and evaluating their antibacterial, enzyme inhibition potential, and interactions with serum albumin, providing insights into the bioactivity and molecular interactions of these compounds (Virk et al., 2023).

Mécanisme D'action

Target of Action

The primary targets of N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate Compounds with similar structures have been known to interact with various biological targets .

Biochemical Pathways

The specific biochemical pathways affected by This compound The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement .

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have been known to exhibit various biological activities .

Propriétés

IUPAC Name |

N-benzyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2.C2H2O4/c1-11-17-15(21-18-11)13-8-19(9-13)10-14(20)16-7-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13H,7-10H2,1H3,(H,16,20);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVHJZASPNVQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC(=O)NCC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2588356.png)

![N-(Cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2588363.png)

![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate](/img/structure/B2588370.png)

![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)

![Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2588372.png)

![3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2588374.png)